3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile is an organic compound with the molecular formula C10H21N3O. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by the presence of a nitrile group, an ether linkage, and dimethylamino groups, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile typically involves a multi-step process:
Step 1: Reaction of dimethylamine with 2-chloroethanol to form 2-(dimethylamino)ethanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The final product is purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ether and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile involves its interaction with specific molecular targets. The compound’s dimethylamino groups can interact with nucleophilic sites on biomolecules, while the nitrile group can participate in various chemical transformations. These interactions can modulate biological pathways and lead to specific effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[2-(Dimethylamino)ethoxy]-N,N-dimethylpropylamine
- 3-[2-(Dimethylamino)ethoxy]ethylamine
Uniqueness
3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile is unique due to the presence of both a nitrile group and dimethylamino groups, which confer distinct chemical reactivity and potential biological activity. Its ether linkage also differentiates it from other similar compounds, providing unique properties in terms of solubility and stability.
Eigenschaften
CAS-Nummer |
189253-71-2 |
---|---|
Molekularformel |
C10H21N3O |
Molekulargewicht |
199.29 g/mol |
IUPAC-Name |
3-[2-[2-(dimethylamino)ethoxy]ethyl-methylamino]propanenitrile |
InChI |
InChI=1S/C10H21N3O/c1-12(2)7-9-14-10-8-13(3)6-4-5-11/h4,6-10H2,1-3H3 |
InChI-Schlüssel |
QOUPJMSRAZQXGO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOCCN(C)CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.